

# CAS number and molecular weight of 4-Nitrophenylglyoxylic acid

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## Compound of Interest

Compound Name: 4-Nitrophenylglyoxylic acid

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## An In-depth Technical Guide to 4-Nitrophenylglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of **4-Nitrophenylglyoxylic acid**. The data herein is intended to support research and development activities in medicinal chemistry, biochemistry, and drug discovery.

## Chemical Identity and Properties

**4-Nitrophenylglyoxylic acid**, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, is a keto acid derivative of nitrotoluene. Its chemical structure consists of a phenyl ring substituted with a nitro group at the para position, and a glyoxylic acid moiety.

CAS Number: 14922-36-2<sup>[1]</sup> Molecular Formula: C<sub>8</sub>H<sub>5</sub>NO<sub>5</sub><sup>[1]</sup> Molecular Weight: 195.13 g/mol<sup>[1][2]</sup>

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Nitrophenylglyoxylic Acid**

Property	Value	Source
IUPAC Name	2-(4-nitrophenyl)-2-oxoacetic acid	--INVALID-LINK--[1]
Common Synonyms	p-Nitrophenylglyoxylic acid, 4-Nitrobenzoylformic acid	--INVALID-LINK--[1]
Melting Point	523.15 K (Calculated)	--INVALID-LINK--[2]
Boiling Point	765.86 K (Calculated)	--INVALID-LINK--[2]
Water Solubility (log10WS)	-1.88 (Calculated)	--INVALID-LINK--[2]
Octanol/Water Partition Coefficient (logPoct/wat)	0.862 (Calculated)	--INVALID-LINK--[2]
pKa (Predicted)	2.1 (Strongest Acidic)	--INVALID-LINK--
XLogP3-AA	1.2	--INVALID-LINK--[1]

## Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4-Nitrophenylglyoxylic acid** is not readily available in the searched literature, a plausible synthetic route can be adapted from established methods for analogous compounds, such as the synthesis of p-nitrophenylacetic acid. A potential two-step synthesis is outlined below, starting from 4-nitrobenzyl cyanide.

### Step 1: Hydrolysis of 4-Nitrobenzyl Cyanide to p-Nitrophenylacetic Acid

This procedure is adapted from the synthesis of p-nitrophenylacetic acid.

- Materials: 4-nitrobenzyl cyanide, concentrated sulfuric acid, water.
- Procedure:
  - In a round-bottom flask, place 100 g of 4-nitrobenzyl cyanide.
  - Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

- Add two-thirds of the acid solution to the 4-nitrobenzyl cyanide and shake well to moisten the solid.
- Use the remaining acid solution to wash down any solid adhering to the flask walls.
- Attach a reflux condenser and heat the mixture to boiling for 15 minutes.
- After the reaction, dilute the mixture with an equal volume of cold water and cool to 0°C or below.
- Filter the precipitate, wash with ice water, and then dissolve in boiling water for recrystallization to obtain p-nitrophenylacetic acid.

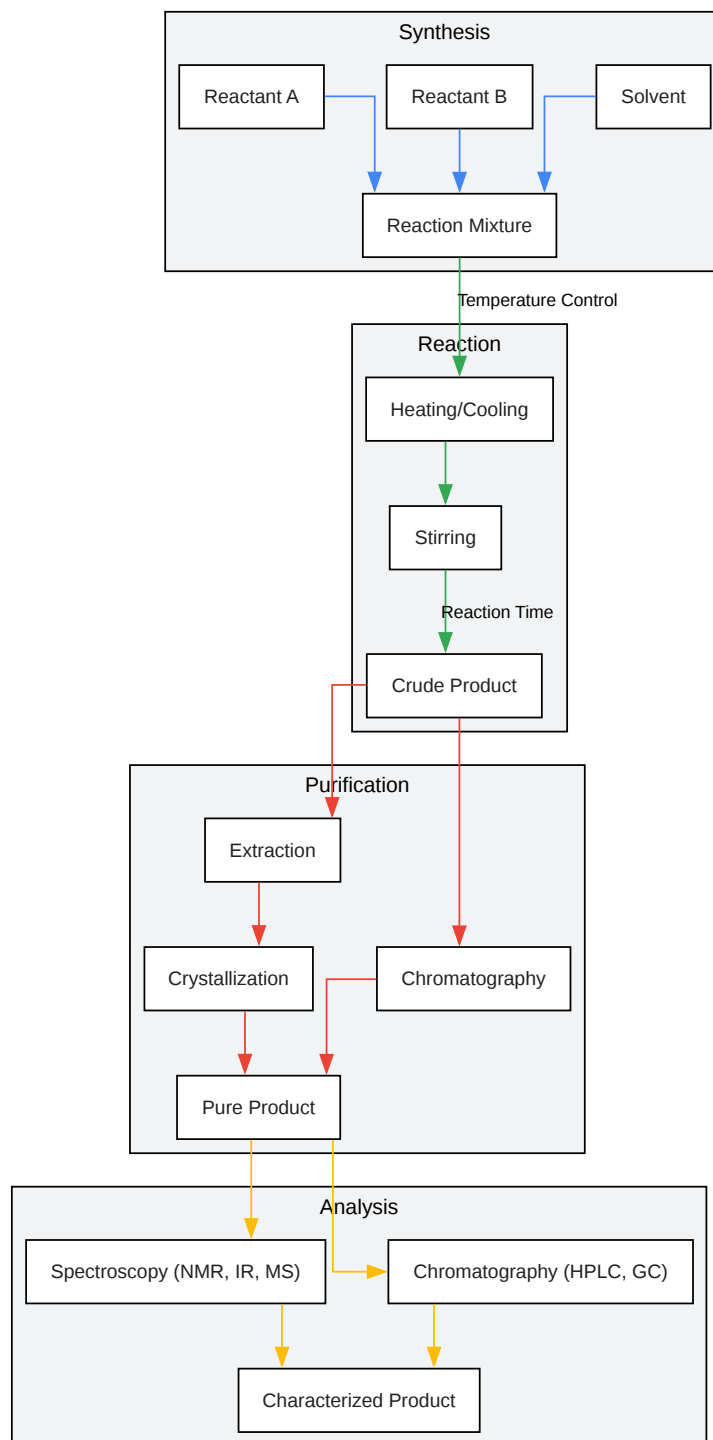
#### Step 2: Oxidation of p-Nitrophenylacetic Acid to **4-Nitrophenylglyoxylic Acid**

The second step would involve the oxidation of the benzylic carbon of p-nitrophenylacetic acid. This is a conceptual step, as a specific protocol was not found.

- Conceptual Approach:
  - Oxidizing agents such as potassium permanganate (KMnO<sub>4</sub>) or selenium dioxide (SeO<sub>2</sub>) could potentially be used to oxidize the methylene group of p-nitrophenylacetic acid to a ketone.
  - The reaction conditions, including solvent, temperature, and stoichiometry of the oxidizing agent, would need to be carefully optimized to achieve the desired product and minimize side reactions.

The following diagram illustrates a generalized workflow for chemical synthesis and purification.

## General Workflow for Chemical Synthesis



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A generalized workflow for chemical synthesis and analysis.

## Biological Activity and Signaling Pathways

The biological activity of **4-Nitrophenylglyoxylic acid** is not extensively documented in the available literature. However, as a phenolic acid derivative, it may exhibit certain biological properties characteristic of this class of compounds, such as antioxidant and enzyme inhibitory activities.

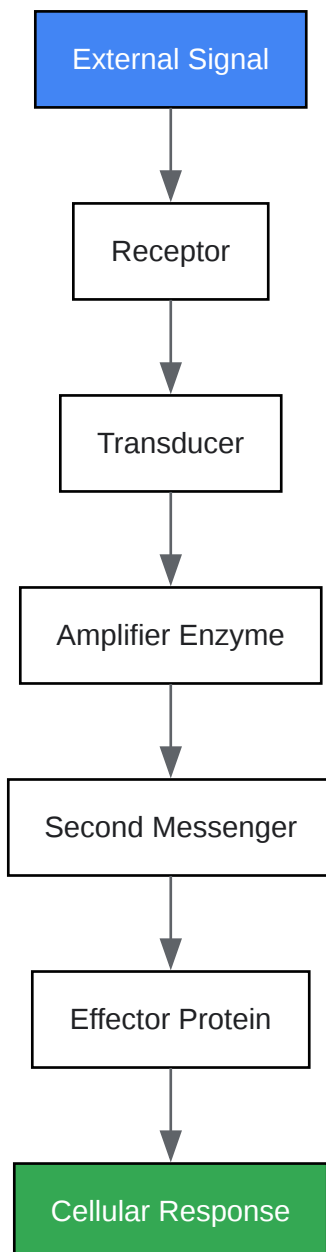
Phenolic acids are known to exert their biological effects through various mechanisms, including:

- **Antioxidant Activity:** By scavenging free radicals and chelating metal ions, phenolic compounds can help mitigate oxidative stress, which is implicated in numerous diseases.
- **Enzyme Inhibition:** The structural features of phenolic acids allow them to interact with the active sites of various enzymes, potentially modulating their activity.

Given the presence of the electrophilic keto-acid moiety, **4-Nitrophenylglyoxylic acid** could potentially act as an inhibitor for enzymes that have a nucleophilic residue in their active site, such as cysteine proteases or dehydrogenases, through the formation of a covalent adduct or through competitive inhibition.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by **4-Nitrophenylglyoxylic acid**. A general representation of a signaling pathway is provided below.

Generic Signaling Pathway



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A simplified diagram of a typical signaling cascade.

## Experimental Protocols for Biological Assays

To investigate the potential biological activity of **4-Nitrophenylglyoxylic acid**, standard enzymatic and cellular assays can be employed.

### General Enzyme Inhibition Assay Protocol

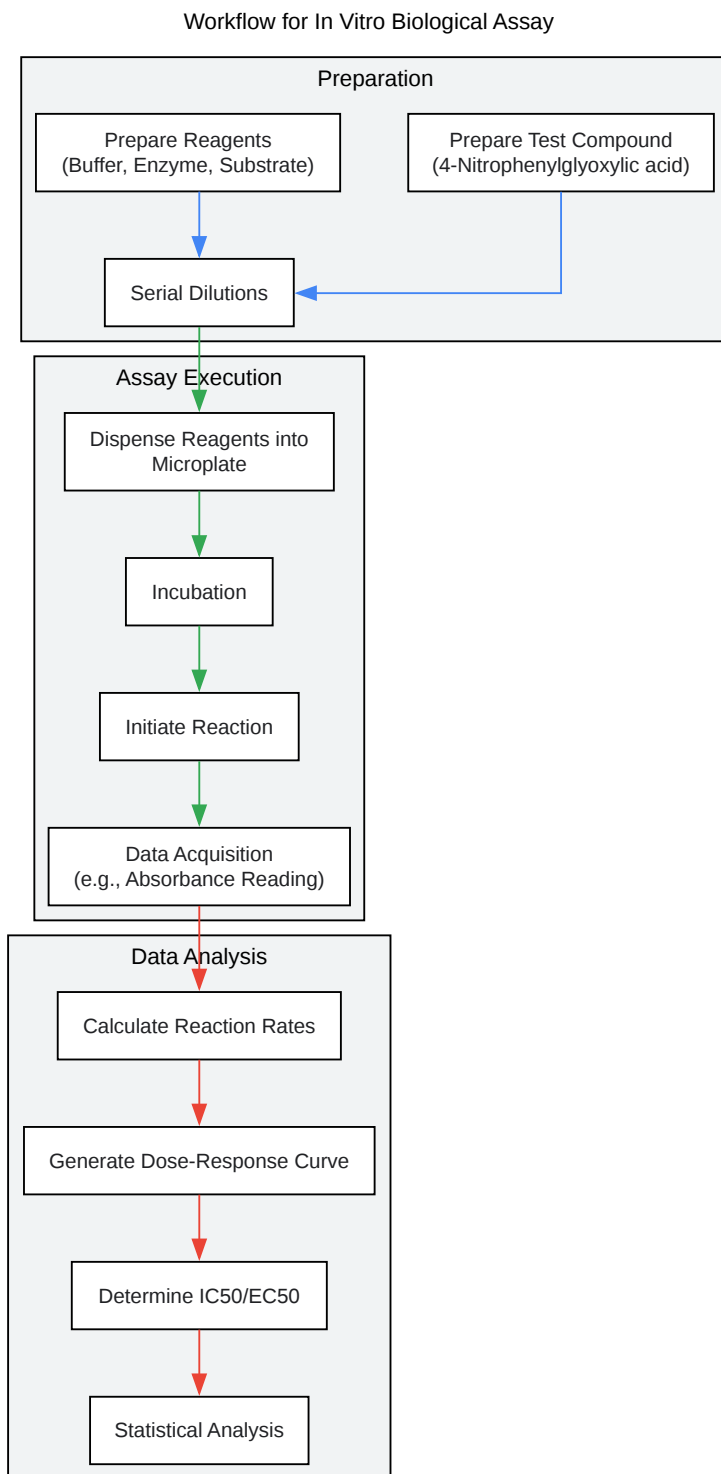
This protocol provides a general framework for assessing the inhibitory potential of **4-Nitrophenylglyoxylic acid** against a target enzyme.

- Materials:
  - Target enzyme
  - Substrate for the enzyme
  - **4-Nitrophenylglyoxylic acid** (dissolved in a suitable solvent, e.g., DMSO)
  - Assay buffer (optimized for the specific enzyme)
  - 96-well microplate
  - Microplate reader
- Procedure:
  - Prepare a series of dilutions of **4-Nitrophenylglyoxylic acid** in the assay buffer.
  - In the wells of a microplate, add the enzyme solution and the different concentrations of the inhibitor. Include a control with no inhibitor.
  - Pre-incubate the enzyme and inhibitor mixture for a specific period at the optimal temperature for the enzyme.
  - Initiate the enzymatic reaction by adding the substrate to all wells.
  - Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
  - Calculate the initial reaction rates for each inhibitor concentration.

- Plot the percentage of inhibition versus the inhibitor concentration to determine the  $IC_{50}$  value.

The following diagram illustrates a typical workflow for an in vitro biological assay.





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A typical workflow for conducting an in vitro biological assay.

## Conclusion

**4-Nitrophenylglyoxylic acid** is a readily characterizable organic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers. Further experimental validation is necessary to fully elucidate its synthetic pathway and to discover and characterize its biological activities and mechanisms of action.

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## References

- 1. 4-Nitrophenylglyoxylic acid | C<sub>8</sub>H<sub>5</sub>NO<sub>5</sub> | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]
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